molecular formula C6H7F7O2 B158183 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol CAS No. 1992-91-2

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol

Cat. No.: B158183
CAS No.: 1992-91-2
M. Wt: 244.11 g/mol
InChI Key: GGHXTGYWFGCELG-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol is a fluorinated organic compound with the molecular formula C₆H₇F₇O₂ and a molecular weight of 244.11 g/mol . This compound is characterized by the presence of seven fluorine atoms, which impart unique chemical properties, making it valuable in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol typically involves the fluorination of hexane derivatives. One common method includes the reaction of hexane-1,2-diol with a fluorinating agent such as sulfur tetrafluoride (SF₄) under controlled conditions . The reaction is carried out in an inert atmosphere, often at elevated temperatures, to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hexafluorohexanone, while substitution with amines can produce fluorinated amines .

Scientific Research Applications

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.

    Biology: Employed in the study of enzyme interactions and protein modifications due to its unique fluorinated structure.

    Medicine: Investigated for potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of specialty polymers and surfactants.

Mechanism of Action

The mechanism by which 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol exerts its effects is primarily through its interaction with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is exploited in drug delivery and imaging applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high degree of fluorination enhances its stability and reactivity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4,4,5,5,6,6,6-heptafluorohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F7O2/c7-4(8,1-3(15)2-14)5(9,10)6(11,12)13/h3,14-15H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHXTGYWFGCELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382048
Record name 3-(Perfluoro-1-propyl)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1992-91-2
Record name 3-(Perfluoro-1-propyl)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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